molecular formula C22H25N5O7 B583208 dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate CAS No. 1320346-45-9

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Cat. No.: B583208
CAS No.: 1320346-45-9
M. Wt: 471.47
InChI Key: LUUJMAOFTOAHOI-KZUDCZAMSA-N
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Description

Dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a synthetic compound featuring a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system with a fused pyrrole and pyrimidine ring. This core is substituted with an amino group and two keto groups at positions 2, 4, and 6, respectively, contributing to its role as a folate antimetabolite. The compound includes a benzoyl-linked pentanedioate ester moiety, with dimethyl esters enhancing lipophilicity for improved cellular uptake .

Structurally, the compound is analogous to pemetrexed derivatives, which inhibit enzymes in folate metabolism, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). The dimethyl ester groups serve as prodrug moieties, hydrolyzing in vivo to the active dicarboxylic acid form .

Properties

IUPAC Name

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-33-15(28)10-9-14(21(32)34-2)24-18(29)12-6-3-11(4-7-12)5-8-13-16-17(25-19(13)30)26-22(23)27-20(16)31/h3-4,6-7,13-14H,5,8-10H2,1-2H3,(H,24,29)(H4,23,25,26,27,30,31)/t13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUJMAOFTOAHOI-KZUDCZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate typically involves the esterification of benzoic acid derivatives. One common synthetic route starts with benzoic acid, 4-(3,3-dibromo-4-oxobutyl)-, methyl ester. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity . Industrial production methods are not widely documented, suggesting that this compound is primarily synthesized for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a metabolite of pemetrexed, a drug that inhibits the enzyme thymidylate synthase. This enzyme catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate to 2’-deoxythymidine-5’-monophosphate, an essential precursor in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA synthesis, which can lead to cell death.

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Biological Target(s) Key Findings
Dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate C₂₃H₂₅N₅O₈ 507.5 Dimethyl ester, benzoyl linker TS, GARFT (inferred) Prodrug design; ester hydrolysis activates dicarboxylic acid form
(S)-2-[5-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)thiophene-2-carboxamido]pentanedioic acid (7) C₂₁H₂₁N₅O₆S 463.5 Thiophene-carboxamido, pentanedioic acid TS, GARFT 90% yield; IC₅₀ = 8 nM (L1210 cells); potent antitumor activity
(S)-Diethyl 2-[5-(5-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)pentyl)thiophene-2-carboxamido]pentanedioate (17d) C₂₈H₃₄N₅O₆S 568.7 Diethyl ester, pentyl spacer, thiophene TS, GARFT 65% yield; Rf = 0.44 (CHCl₃/MeOH 5:1); moderate solubility
Pemetrexed Disodium Heptahydrate (Dipotassium salt analog) C₂₁H₂₀N₅Na₂O₆·7H₂O 597.5 Dipotassium salt, heptahydrate TS, DHFR, GARFT Clinically used for lung cancer; enhanced solubility via salt formation
Key Observations:

Ester vs. Acid Forms : Diethyl/dimethyl esters (e.g., 17d, target compound) exhibit higher lipophilicity than free acids (e.g., compound 7), favoring passive diffusion. Hydrolysis to the acid form is critical for target enzyme inhibition .

Linker and Spacer Modifications : Thiophene-carboxamido groups (compound 7) and alkyl spacers (compound 17d) alter binding affinity and pharmacokinetics. Longer spacers may reduce potency but improve tissue distribution .

Salt Forms: Dipotassium salts () enhance aqueous solubility, making them preferable for intravenous formulations.

Mechanistic Comparisons with Non-Pyrrolo[2,3-d]pyrimidine Compounds

Table 2: Mechanism of Action and Selectivity
Compound Name Core Structure Primary Target Secondary Targets Selectivity Insights
ICI D1694 (Quinazoline antifolate) Quinazoline Thymidylate Synthase (TS) Dihydrofolate reductase Mixed noncompetitive TS inhibition (Ki = 62 nM); polyglutamation enhances potency
DDATHF (5,10-Dideazatetrahydrofolate) Pieridine derivative GARFT - Inhibits purine synthesis (IC₅₀ = 10–30 nM); no activity against TS or DHFR
Target Compound Pyrrolo[2,3-d]pyrimidine TS, GARFT (inferred) - Dual inhibition inferred from structural similarity to pemetrexed
Key Insights:
  • The target compound’s pyrrolo[2,3-d]pyrimidine core enables dual inhibition of TS and GARFT, unlike ICI D1694 (TS-specific) or DDATHF (GARFT-specific).
  • Polyglutamation, a common activation mechanism for antifolates, is critical for sustained enzyme inhibition in compounds like ICI D1694 and pemetrexed analogs .

Biological Activity

Dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate, often referred to as LY-338979, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives and is characterized by its unique structural features that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of LY-338979 is C22H25N5O7, and its structure includes a pyrrolo[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The compound is designed to target specific metabolic pathways in tumor cells, particularly those involving folate metabolism.

LY-338979 exhibits its biological activity primarily through inhibition of enzymes involved in nucleotide synthesis. Specifically, it targets:

  • Thymidylate Synthase (TS) : A key enzyme in the de novo synthesis of thymidine monophosphate, crucial for DNA replication.
  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Involved in purine nucleotide biosynthesis.
  • Dihydrofolate Reductase (DHFR) : Essential for the reduction of dihydrofolate to tetrahydrofolate.

The compound's ability to inhibit these enzymes leads to a depletion of nucleotide pools in rapidly dividing cells, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFTs) .

In Vitro Studies

In vitro studies have demonstrated that LY-338979 possesses potent anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed significant activity against Chinese hamster ovary (CHO) cells expressing FRα and human tumor cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate strong inhibition of cell growth at low micromolar concentrations. For example, a related compound with a similar structure exhibited an IC50 value in the nanomolar range against FR-expressing cells .

Structure-Activity Relationship (SAR)

Research has established a clear structure-activity relationship for LY-338979 and its analogs. Modifications to the side chains and bridge lengths significantly influence the compound's potency and selectivity for different transport systems:

CompoundBridge LengthIC50 (µM)Target Enzyme
62 Carbon0.1TS
84 Carbon0.5GARFTase
95 Carbon1.0DHFR

These findings suggest that specific structural features are critical for enhancing transport selectivity and inhibitory potency against target enzymes .

Case Studies

Several case studies highlight the therapeutic potential of LY-338979:

  • Combination Therapy : In preclinical models, combining LY-338979 with other chemotherapeutic agents has shown synergistic effects, enhancing overall anti-tumor efficacy.
  • Targeted Delivery : Research indicates that targeting FRα with LY-338979 improves delivery to tumor tissues while minimizing systemic toxicity. This targeted approach is particularly beneficial for treating tumors with high folate receptor expression .

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